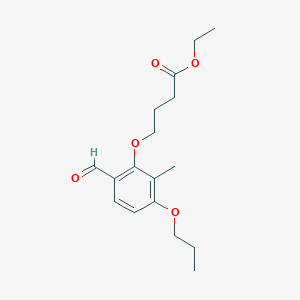![molecular formula C14H20O4 B15159943 4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol CAS No. 672294-54-1](/img/structure/B15159943.png)
4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is an organic compound with the molecular formula C13H18O4 It is a phenolic compound characterized by the presence of a hydroxybutoxy group and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure but with a shorter hydroxyalkyl chain.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains an additional methoxyphenyl group.
Uniqueness
4-[3-(3-Hydroxybutoxy)prop-1-en-1-yl]-2-methoxyphenol is unique due to the presence of the hydroxybutoxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, reactivity, and potential biological activity.
Eigenschaften
CAS-Nummer |
672294-54-1 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4-[3-(3-hydroxybutoxy)prop-1-enyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H20O4/c1-11(15)7-9-18-8-3-4-12-5-6-13(16)14(10-12)17-2/h3-6,10-11,15-16H,7-9H2,1-2H3 |
InChI-Schlüssel |
FQVRVVXKTGAIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOCC=CC1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


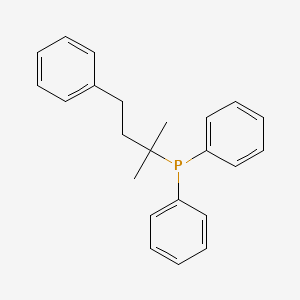
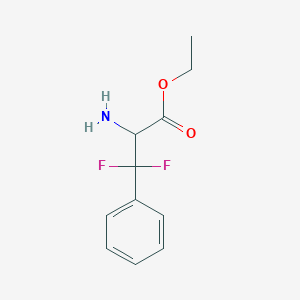
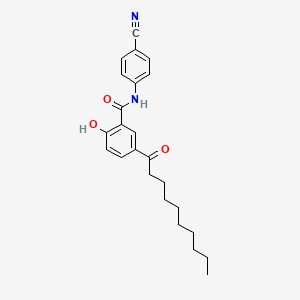
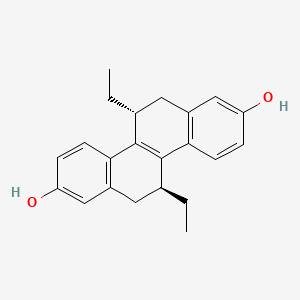
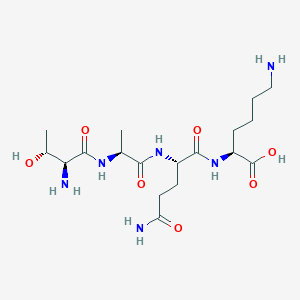
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)


![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

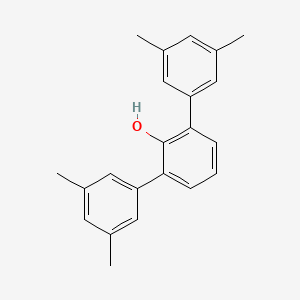
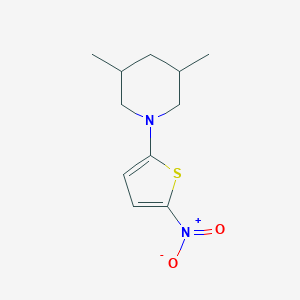
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
